Trimethylthiophene-2-carboxylicacid
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Overview
Description
Trimethylthiophene-2-carboxylicacid is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of thiophene derivatives, including Trimethylthiophene-2-carboxylicacid, typically involves several key reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Trimethylthiophene-2-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic ester for condensation reactions . Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophenes .
Scientific Research Applications
Trimethylthiophene-2-carboxylicacid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Trimethylthiophene-2-carboxylicacid involves its interaction with molecular targets and pathways. Thiophene-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, amines, and amides enhances their biological activity and target recognition .
Comparison with Similar Compounds
Trimethylthiophene-2-carboxylicacid can be compared with other thiophene derivatives such as 3-Methyl-2-thiophenecarboxylic acid and thienothiophenes . While these compounds share a common thiophene core, their unique substituents and functional groups confer distinct chemical and biological properties. For example, thienothiophenes are known for their optoelectronic properties, making them valuable in the development of advanced materials .
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3,4,5-trimethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H10O2S/c1-4-5(2)7(8(9)10)11-6(4)3/h1-3H3,(H,9,10) |
InChI Key |
ZHSGKMPXEWBKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)O)C |
Origin of Product |
United States |
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